Pyrazole, 1-benzyl-4-(methylamino)-
Description
Significance of Pyrazole (B372694) Architectures in Heterocyclic Chemistry
Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. wikipedia.org This arrangement of atoms within the ring imparts a unique set of chemical properties. The pyrazole ring is a stable aromatic system, and the presence of two nitrogen atoms provides sites for hydrogen bonding and coordination with metal ions. orientjchem.org One nitrogen atom is considered "pyrrole-like" with its lone pair of electrons contributing to the aromatic sextet, while the other is "pyridine-like" with its lone pair in an sp² orbital in the plane of the ring, rendering it basic and available for electrophilic attack. mdpi.comijraset.com
First synthesized in 1898 by German chemist Hans von Pechmann, pyrazoles were initially recognized for their use as dyes and have since become a cornerstone in the development of a wide array of functional molecules. ijraset.com Their inherent structural features allow for diverse substitution patterns at various positions on the ring, leading to a vast library of derivatives with tailored properties. chim.it This versatility has established the pyrazole scaffold as a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. nih.gov The stability of the pyrazole ring and its ability to act as a scaffold for various functional groups make it an attractive target for synthetic chemists.
Overview of Substituted Pyrazole Derivatives in Research Contexts
The true value of the pyrazole core is unlocked through the introduction of various substituents, which modulate the electronic and steric properties of the molecule, leading to a broad spectrum of applications. Substituted pyrazole derivatives are integral to the pharmaceutical industry, with well-known drugs such as the anti-inflammatory agent celecoxib (B62257) and the anabolic steroid stanozolol (B1681124) featuring this heterocyclic core. wikipedia.org The biological activities of pyrazole derivatives are extensive and include anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic properties. orientjchem.orgglobalresearchonline.net
In agrochemicals, pyrazole derivatives have been successfully developed as herbicides and insecticides. orientjchem.org For instance, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a key component in several commercial fungicides. wikipedia.org Beyond the life sciences, substituted pyrazoles are also investigated in materials science for their potential as fluorescent agents and ligands in coordination chemistry. globalresearchonline.net The ability to fine-tune the properties of the pyrazole ring through substitution makes it a versatile building block in the design of novel functional materials. Research into substituted pyrazoles is often focused on creating libraries of compounds for high-throughput screening to identify new therapeutic agents or materials with desired characteristics. nih.gov
Scope and Research Focus on Pyrazole, 1-benzyl-4-(methylamino)-
While the broader family of pyrazoles is well-documented, specific derivatives can present unique areas of study. This article will focus exclusively on Pyrazole, 1-benzyl-4-(methylamino)- . This particular compound features a benzyl (B1604629) group at the N1 position and a methylamino group at the C4 position of the pyrazole ring.
The introduction of a benzyl group at the N1 position is a common strategy in medicinal chemistry to introduce a lipophilic and sterically bulky substituent, which can influence the compound's binding affinity to biological targets. orgsyn.org The methylamino group at the C4 position introduces a small, basic substituent that can participate in hydrogen bonding and alter the electronic properties of the pyrazole ring.
The specific combination of these substituents on the pyrazole core suggests potential applications in areas where substituted pyrazoles have shown promise, such as in the development of kinase inhibitors or other therapeutic agents. However, detailed research findings specifically on Pyrazole, 1-benzyl-4-(methylamino)- are not extensively reported in publicly available literature. Therefore, this article will also draw upon data from closely related structures to infer potential properties and research significance, while clearly noting the distinction between established and inferred information.
The following sections will provide a detailed look at the available information and reasonable postulations regarding the chemical properties, synthesis, and research context of this specific pyrazole derivative, adhering strictly to the outlined topics.
Structure
3D Structure
Properties
IUPAC Name |
1-benzyl-N-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-12-11-7-13-14(9-11)8-10-5-3-2-4-6-10/h2-7,9,12H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVZQQDQTBRCNGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CN(N=C1)CC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90182687 | |
| Record name | Pyrazole, 1-benzyl-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28466-70-8 | |
| Record name | Pyrazole, 1-benzyl-4-(methylamino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028466708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyrazole, 1-benzyl-4-(methylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90182687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Structural Characterization of Pyrazole, 1 Benzyl 4 Methylamino
Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
No experimental ¹H NMR data for Pyrazole (B372694), 1-benzyl-4-(methylamino)- has been found in the searched literature.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Specific ¹³C NMR spectral data for Pyrazole, 1-benzyl-4-(methylamino)- is not available in the public literature.
Nitrogen-15 Nuclear Magnetic Resonance (¹⁵N NMR) for Nitrogen Environments
No published ¹⁵N NMR data for Pyrazole, 1-benzyl-4-(methylamino)- could be located.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Detailed experimental IR and UV-Vis spectroscopic data for Pyrazole, 1-benzyl-4-(methylamino)- are not available in the reviewed literature.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including molecular weight and fragmentation patterns for Pyrazole, 1-benzyl-4-(methylamino)-, has not been found in the public domain.
X-ray Crystallography for Solid-State Structure Elucidation
There are no published X-ray crystallography studies for Pyrazole, 1-benzyl-4-(methylamino)- that would provide details on its solid-state structure.
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a chemical compound. This process is crucial for verifying the empirical formula of a newly synthesized molecule, which represents the simplest whole-number ratio of atoms of each element in the compound. The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula to ascertain the purity and confirm the elemental composition of the substance.
For the compound Pyrazole, 1-benzyl-4-(methylamino)-, the molecular formula is C₁₁H₁₃N₃. The theoretical elemental composition can be calculated based on the atomic masses of carbon (C), hydrogen (H), and nitrogen (N).
The process involves:
Calculating the molecular weight of the compound from its formula.
Determining the total mass of each element in the molecule.
Dividing the total mass of each element by the molecular weight and multiplying by 100 to get the percentage composition.
Detailed research findings on the experimental elemental analysis of Pyrazole, 1-benzyl-4-(methylamino)- would typically be presented in a format that compares the "calculated" (theoretical) and "found" (experimental) values. While specific experimental data for this exact compound is not publicly available in the searched literature, the theoretical values derived from its molecular formula provide a benchmark for its elemental composition.
For instance, a study on a related complex pyrazole derivative, 1-Benzyl-6-(4-chlorophenyl)-2-(4-nitrophenyl)-4-(4-nitrostyryl)-2,3-dihydropyrazolo[3,4-b] orgsyn.orgwisdomlib.orgdiazepine (B8756704), reported its elemental analysis as follows: Anal. calcd. for C₃₃H₂₅ClN₆O₄: C 65.51, H 4.16, N 13.89; found C 65.32, H 4.30, N 13.69. nih.gov This illustrates the standard practice of comparing calculated and found values to confirm the structure of a synthesized compound.
The theoretical elemental composition for Pyrazole, 1-benzyl-4-(methylamino)- is presented in the data table below.
Table 1: Theoretical Elemental Analysis Data for Pyrazole, 1-benzyl-4-(methylamino)-
| Element | Symbol | Atomic Mass (amu) | Number of Atoms | Total Mass (amu) | Percentage Composition (%) |
| Carbon | C | 12.01 | 11 | 132.11 | 70.56 |
| Hydrogen | H | 1.008 | 13 | 13.104 | 7.00 |
| Nitrogen | N | 14.01 | 3 | 42.03 | 22.44 |
| Total | 187.244 | 100.00 |
This table provides the foundational data required for the verification of the empirical formula of Pyrazole, 1-benzyl-4-(methylamino)- through experimental elemental analysis.
Chemical Behavior and Transformations of Pyrazole, 1 Benzyl 4 Methylamino
Electrophilic Aromatic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is an aromatic heterocycle rich in electrons, making it susceptible to electrophilic substitution. mdpi.com In unsubstituted pyrazoles, this reaction typically occurs at the C4 position, which is the most electron-rich and leads to a more stable cationic intermediate. rrbdavc.org However, in the title compound, this position is already occupied by the methylamino group.
The substituents on the ring dictate the position of any further electrophilic attack. The 4-methylamino group is a potent activating group and would direct incoming electrophiles to the C3 and C5 positions. The N1-benzyl group is weakly activating, while the N2 nitrogen atom is deactivating. The outcome of an electrophilic substitution reaction would depend on the balance of these electronic effects and the reaction conditions. For instance, electrophilic bromination of a related 1-benzylpyrazole derivative using N-bromosuccinimide (NBS) has been shown to proceed at an available carbon position on the pyrazole ring. nih.gov Given the strong activation by the 4-methylamino group, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to occur, preferentially at the C5 position due to potentially lower steric hindrance compared to the C3 position, which is adjacent to the bulky N-benzyl group.
Nucleophilic Reactions at Pyrazole Ring Positions (C3, C5)
The C3 and C5 positions of the pyrazole ring possess an electrophilic character and can be targeted by nucleophiles. mdpi.com This reactivity is significantly enhanced if a suitable leaving group, such as a halogen, is present at these positions. Syntheses of pyrazoles with functionalized side chains at C3 and C5 have been achieved through the nucleophilic substitution of precursor chlorides, demonstrating the viability of this approach. figshare.com
For Pyrazole, 1-benzyl-4-(methylamino)-, the electron-donating nature of the methylamino group at C4 reduces the inherent electrophilicity of the C3 and C5 carbons. Therefore, direct nucleophilic attack on the C-H bonds at these positions is unlikely. However, if the pyrazole were first halogenated at C5 (via electrophilic substitution as described in 4.1), this C5-halogen could subsequently be displaced by a variety of nucleophiles, such as alkoxides, thiolates, or amines, to introduce new functional groups.
Derivatization of the Methylamino Functional Group
The secondary amine of the 4-(methylamino) group is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives. As a nucleophile, it can react with various electrophilic reagents. General reviews on the chemistry of aminopyrazoles confirm their reactivity towards a wide array of electrophiles. arkat-usa.org
Key derivatization reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl derivatives (amides).
Sulfonylation: Treatment with sulfonyl chlorides (e.g., tosyl chloride) would produce sulfonamides.
Alkylation: Further alkylation is possible, though it may require harsh conditions and could lead to the formation of a quaternary ammonium (B1175870) salt.
Urea and Thiourea Formation: Reaction with isocyanates and isothiocyanates would afford the corresponding substituted ureas and thioureas, respectively.
Condensation Reactions: The amino group can condense with aldehydes and ketones to form imines or participate in more complex cyclocondensation reactions. arkat-usa.org For example, the analogous 4-amino-5-benzylaminopyrazole condenses with diarylideneketones to form fused diazepine (B8756704) rings, highlighting the reactivity of the amino functionality. nih.gov
Table 1: Potential Derivatization Reactions of the Methylamino Group
| Reagent Class | Reagent Example | Product Type |
|---|---|---|
| Acyl Halide | Acetyl chloride | N-Aryl-N-methylacetamide |
| Sulfonyl Halide | p-Toluenesulfonyl chloride | N-Aryl-N-methyl-p-toluenesulfonamide |
| Isocyanate | Phenyl isocyanate | 1-Aryl-1-methyl-3-phenylurea |
| Isothiocyanate | Methyl isothiocyanate | 1-Aryl-1-methyl-3-methylthiourea |
| Aldehyde | Benzaldehyde | N-Benzylidene-1-(1-benzyl-1H-pyrazol-4-yl)-N-methylmethanaminium (after imine formation) |
Chemical Modifications of the Benzyl (B1604629) Substituent
The N1-benzyl group offers additional sites for synthetic modification, both at its aromatic ring and the benzylic methylene (B1212753) (-CH2-) bridge.
Reactions on the Aromatic Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution. The N1-pyrazole substituent acts as a deactivating group, directing incoming electrophiles to the meta-position. Reactions such as nitration, halogenation, or Friedel-Crafts acylation are feasible under appropriate conditions.
Reactions at the Benzylic Position: The benzylic protons are susceptible to radical halogenation (e.g., using NBS) to introduce a halogen, which can then serve as a handle for subsequent nucleophilic substitution. Oxidation of the benzylic carbon can also be achieved to potentially form a benzoyl group, though this may be challenging without affecting other parts of the molecule.
Debenzylation: A common and synthetically useful reaction is the removal of the benzyl group. This is typically accomplished through catalytic hydrogenolysis, using a palladium catalyst such as palladium on carbon (Pd/C) or Pearlman's catalyst (Pd(OH)₂/C). nih.govresearchgate.net This reaction regenerates the N-unsubstituted pyrazole, which can then participate in other reactions, such as those influenced by tautomerism.
Advanced Annulation Reactions: In a novel transformation, 1-benzylpyrazoles have been shown to undergo a palladium-catalyzed [5+2] rollover annulation with alkynes. nih.govacs.org This reaction involves the activation of C-H bonds on both the benzyl group's phenyl ring and the pyrazole C5 position, leading to the formation of complex, tricyclic benzo[e]pyrazolo[1,5-a]azepines. nih.govacs.org
Annular Tautomerism and its Influence on Reactivity of Pyrazoles
Annular tautomerism is a characteristic feature of N-unsubstituted pyrazoles, involving the migration of a proton between the two adjacent nitrogen atoms (N1 and N2). mdpi.comnih.gov This equilibrium means that a 3-substituted pyrazole is in equilibrium with a 5-substituted pyrazole, which has significant implications for its reactivity and the distribution of products in subsequent reactions. mdpi.comrsc.org The position of the tautomeric equilibrium is influenced by the nature of the substituents on the pyrazole ring and the solvent. mdpi.com
However, for Pyrazole, 1-benzyl-4-(methylamino)- , annular tautomerism is not possible . The presence of the benzyl group covalently bonded to the N1 nitrogen atom prevents the migration of a proton between the ring nitrogens. nih.gov The structure is "fixed" with the benzyl group at N1. Therefore, its reactivity is not influenced by tautomeric equilibria, leading to more predictable outcomes in chemical transformations compared to its N-unsubstituted counterparts.
Ring Transformations and Formation of Fused Heterocyclic Systems
4-Aminopyrazoles are highly valuable building blocks for the construction of fused heterocyclic systems, which are prominent scaffolds in medicinal chemistry. arkat-usa.orgnih.gov The 4-amino group and an adjacent ring carbon (C3 or C5) can act as a bidentate nucleophile in reactions with various 1,3-dielectrophiles to construct a new fused ring.
Several important classes of fused pyrazoles can be synthesized from 4-aminopyrazole precursors:
Pyrazolo[3,4-b]pyridines: These can be formed by reacting the 4-aminopyrazole with 1,3-dicarbonyl compounds, α,β-unsaturated ketones, or similar synthons.
Pyrazolo[3,4-d]pyrimidines: These fused systems, found in drugs like Allopurinol, can be synthesized by reacting 4-aminopyrazoles that have an additional carbonyl or cyano group at the C5 position with reagents like formamide (B127407) or other one-carbon synthons. arkat-usa.org
Pyrazolo[1,5-a] mdpi.commdpi.comrsc.orgtriazines: Condensation of 4-aminopyrazoles with reagents containing a C-N moiety, such as N,N-dimethylformamide dimethyl acetal (B89532) followed by treatment with cyanamide, can yield fused triazine systems. researchgate.net
Pyrazolo[3,4-b] mdpi.comresearchgate.netdiazepines: In a relevant example, 4-amino-5-benzylamino-3-(4-chlorophenyl)-1H-pyrazole reacts with symmetrically substituted diarylideneketones in the presence of acetic acid to form seven-membered pyrazolo mdpi.comresearchgate.netdiazepine rings. nih.gov This demonstrates how the amino group, along with another nucleophilic site, can participate in building larger ring systems.
Benzo[e]pyrazolo[1,5-a]azepines: As mentioned previously, a modern palladium-catalyzed reaction between 1-benzylpyrazoles and alkynes directly assembles a fused seven-membered azepine ring, creating a tricyclic structure. nih.govacs.org
Table 2: Examples of Fused Heterocyclic Systems from Pyrazole Precursors
| Fused System | Reagent Type | Reference |
|---|---|---|
| Pyrazolo[3,4-b]pyridines | 1,3-Dicarbonyl Compounds | arkat-usa.org |
| Pyrazolo[1,5-a] mdpi.commdpi.comrsc.orgtriazines | Cyanamide (after formamidine (B1211174) formation) | researchgate.net |
| Pyrazolo[3,4-b] mdpi.comresearchgate.netdiazepines | Diarylideneketones | nih.gov |
| Benzo[e]pyrazolo[1,5-a]azepines | Alkynes (Pd-catalyzed) | nih.govacs.org |
Computational and Theoretical Chemistry Studies of Pyrazole, 1 Benzyl 4 Methylamino
Quantum Chemical Calculations
Quantum chemical calculations are foundational for understanding the behavior of molecules at the atomic and electronic levels. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule.
Density Functional Theory (DFT) and Hartree-Fock (HF) ApproachesDensity Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. It is used to optimize molecular structures, predict vibrational frequencies, and calculate electronic properties. DFT methods, such as the popular B3LYP functional, are based on the principle that the energy of a molecule can be determined from its electron density. This approach would be ideal for calculating the properties of Pyrazole (B372694), 1-benzyl-4-(methylamino)-, providing insights into how the benzyl (B1604629) and methylamino groups influence the pyrazole core.
The Hartree-Fock (HF) method is another fundamental ab initio approach that solves the Schrödinger equation by approximating the electron-electron repulsion. While generally less accurate than modern DFT methods due to its neglect of electron correlation, HF is a crucial starting point for more advanced calculations and provides valuable qualitative insights into electronic structure. Comparing HF and DFT results is a common practice to assess the impact of electron correlation on the molecule's properties.
Geometry Optimization and Electronic Structure Analysis
A critical step in any computational study is geometry optimization. This process finds the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For Pyrazole, 1-benzyl-4-(methylamino)-, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly the orientation of the benzyl and methylamino substituents relative to the pyrazole ring.
Once the optimized geometry is obtained, an analysis of the electronic structure reveals the distribution of electrons within the molecule. This includes identifying which atoms hold partial positive or negative charges and how electrons are shared in chemical bonds. This information is vital for understanding the molecule's polarity and reactivity.
Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis
A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule. It projects the electrostatic potential onto the electron density surface, using a color scale to indicate charge. Typically, red areas signify regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue areas represent positive potential (electron-poor), which are susceptible to nucleophilic attack. Green areas are neutral.
For Pyrazole, 1-benzyl-4-(methylamino)-, an MEP map would highlight the electron-rich nitrogen atoms of the pyrazole ring and the methylamino group, as well as potentially electron-poor regions. This provides a clear, three-dimensional picture of the molecule's reactive sites. This is often complemented by a charge distribution analysis, such as Natural Bond Orbital (NBO) analysis, which quantifies the partial charge on each atom.
Table 2: Illustrative Atomic Charge Data This table shows a hypothetical output from a charge distribution analysis for key atoms. The values are for illustrative purposes and are not actual calculated data.
| Atom/Group | Partial Charge (a.u.) | Implication |
|---|---|---|
| Pyrazole N1 | -0.45 | Electron-rich, potential H-bond acceptor |
| Pyrazole N2 | -0.30 | Electron-rich, potential H-bond acceptor |
| Amino N | -0.60 | Strongly electron-rich, nucleophilic center |
| Amino H | +0.35 | Acidic proton, potential H-bond donor |
Mechanistic Probing through Computational Models
Computational models are invaluable for investigating reaction mechanisms, which are often difficult to determine experimentally. By calculating the energies of reactants, transition states, and products, chemists can map out the most likely pathway for a chemical reaction. For instance, studying a potential reaction involving Pyrazole, 1-benzyl-4-(methylamino)-, such as an electrophilic aromatic substitution, would involve locating the transition state structure and calculating the activation energy barrier.
These models can clarify reaction regioselectivity, explain the role of catalysts, and predict the feasibility of a proposed synthetic route. Such studies provide a dynamic view of the molecule's behavior that goes beyond its static, ground-state properties.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational chemistry serves as a powerful tool for predicting the spectroscopic properties of molecules, offering insights that complement experimental data. For pyrazole derivatives, theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely employed to predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A study on pyrazolone (B3327878) derivatives demonstrated the use of the TNDO/6-31G(d) method for calculating ¹H and ¹³C NMR chemical shifts. jocpr.com In another example, experimental and theoretically calculated proton chemical shifts for pyrazole showed signals at 6.369 and 7.657 ppm. researchgate.net The substitution of methyl groups at different positions was found to cause a downfield shift of the pyrazole ring protons, a trend that can be explained and quantified by theoretical calculations. researchgate.net For more complex pyrazole derivatives, 2D NMR techniques are often combined with computational models to achieve unambiguous signal assignments. thieme-connect.de
Interactive Table of Predicted ¹H and ¹³C NMR Chemical Shifts for 1H-Pyrazole
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H1 | 12.8 | - |
| H3 | 7.6 | 134.6 |
| H4 | 6.3 | 105.5 |
| H5 | 7.6 | 134.6 |
| Data is illustrative and based on general findings for the pyrazole scaffold. |
Infrared (IR) Spectroscopy:
Key vibrational modes for pyrazole derivatives include the N-H stretching, C-H stretching of the aromatic rings, C=C and C=N stretching within the pyrazole ring, and various bending and deformation modes. For 4-aminopyridine, a structurally related compound, IR spectral analysis has been used to study the coordination mode in metal complexes, with theoretical calculations helping to elucidate the shifts in vibrational frequencies upon complexation. researchgate.net
Interactive Table of Predicted IR Frequencies for 3-Aminopyrazole
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| NH₂ asymmetric stretch | 3560 |
| NH₂ symmetric stretch | 3450 |
| NH stretch | 3400 |
| CH stretch (pyrazole ring) | 3100-3150 |
| Ring stretching | 1500-1600 |
| NH₂ scissoring | 1630 |
| Data is illustrative and based on findings for 3-aminopyrazole. nih.gov |
Ultraviolet-Visible (UV-Vis) Spectroscopy:
Time-dependent DFT (TD-DFT) is the most common method for predicting electronic absorption spectra (UV-Vis). It can calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum. Studies on various pyrazole derivatives have demonstrated the utility of TD-DFT in understanding their electronic properties. For instance, the UV-Vis spectra of pyrazole azo dyes have been simulated using TD-DFT, which helped in attributing the observed absorption bands to specific electronic transitions within the molecule.
The electronic transitions in pyrazole derivatives are typically of the π → π* and n → π* type. The position of the absorption bands is sensitive to the substitution pattern on the pyrazole ring and the solvent used. For 3(5)-aminopyrazoles, TD-DFT calculations have been used to investigate the UV-induced phototautomerism, correlating the changes in the experimental UV-Vis spectra with the calculated electronic transitions of the different tautomers. nih.govresearchgate.net
Interactive Table of Predicted UV-Vis Absorption for 3-Aminopyrazole
| Transition | Excitation Energy (eV) | Wavelength (nm) |
| S₀ → S₁ | 4.8 | 258 |
| S₀ → S₂ | 5.5 | 225 |
| Data is illustrative and based on findings for 3-aminopyrazole. nih.gov |
Conformational Analysis and Molecular Dynamics Simulations
Understanding the three-dimensional structure and dynamic behavior of molecules is crucial for predicting their properties and interactions. Conformational analysis and molecular dynamics (MD) simulations are key computational techniques used for this purpose.
Conformational Analysis:
For flexible molecules like Pyrazole, 1-benzyl-4-(methylamino)-, which has rotatable bonds, conformational analysis is essential to identify the most stable three-dimensional arrangements (conformers). Computational methods, particularly quantum mechanics, can be used to calculate the energies of different conformers and the energy barriers for their interconversion. While specific studies on the target molecule are scarce, research on related N-benzyl derivatives of other heterocyclic systems provides a methodological framework. For these types of molecules, the orientation of the benzyl group relative to the pyrazole ring is a key conformational feature.
Molecular Dynamics Simulations:
MD simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes, intermolecular interactions, and the influence of the solvent. In the context of pyrazole derivatives, MD simulations are frequently used to study their interactions with biological targets, such as proteins. nih.govnih.gov These simulations can reveal the stability of binding poses obtained from molecular docking and identify key interactions that contribute to binding affinity. nih.govnih.gov
A typical MD simulation involves placing the molecule of interest in a simulation box, often filled with an explicit solvent like water, and then solving Newton's equations of motion for all atoms in the system over a certain period (from nanoseconds to microseconds). arxiv.org The resulting trajectory provides detailed information about the fluctuations of atomic positions, allowing for the analysis of various properties, including root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For example, MD simulations of pyrazole-containing imide derivatives have been used to explore their binding mode with target proteins. nih.gov Similarly, simulations of other pyrazole derivatives have been employed to understand their stability in complex biological environments. nih.gov
Quantitative Structure-Property Relationship (QSPR) Studies on Chemical Reactivity
Quantitative Structure-Property Relationship (QSPR) and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), are computational methods that aim to correlate the chemical structure of a series of compounds with their physicochemical properties or biological activities. nih.govnih.gov These models are typically expressed as mathematical equations that relate calculated molecular descriptors to an experimentally measured property.
For pyrazole derivatives, QSAR and QSPR studies have been extensively used to predict a wide range of properties, including their reactivity. nih.govresearchgate.net The chemical reactivity of a molecule is governed by its electronic structure, and various molecular descriptors can be calculated to quantify different aspects of this structure.
Commonly used descriptors in QSPR/QSAR models for pyrazole reactivity include:
Electronic Descriptors: These describe the distribution of electrons in the molecule and include parameters like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the HOMO-LUMO gap, dipole moment, and atomic charges. researchgate.net
Topological Descriptors: These are numerical values derived from the 2D representation of the molecule and describe its size, shape, and branching.
Geometrical Descriptors: These are derived from the 3D structure of the molecule and include parameters like molecular surface area and volume.
By developing a statistically robust QSPR model, it is possible to predict the chemical reactivity of new, unsynthesized pyrazole derivatives. This approach is particularly valuable in the early stages of research for screening large libraries of virtual compounds and prioritizing candidates for synthesis and experimental testing. For instance, QSAR models have been developed for pyrazole derivatives to predict their anticancer activity, where descriptors related to electronic properties and molecular shape were found to be important. nih.gov
Advanced Research Directions and Future Perspectives in Pyrazole, 1 Benzyl 4 Methylamino Chemistry
Development of Novel and Efficient Synthetic Methodologies
While a definitive, optimized synthesis for Pyrazole (B372694), 1-benzyl-4-(methylamino)- is not extensively documented in current literature, the synthesis of related 4-aminopyrazole derivatives provides a roadmap for future development. beilstein-journals.org Traditional methods for creating the pyrazole core often involve the condensation of a β-dicarbonyl compound or its equivalent with a hydrazine (B178648) derivative. nih.gov For 4-aminopyrazoles specifically, a common route involves the reaction of 3-oxo-2-arylhydrazononitriles with various reagents. beilstein-journals.org
For instance, a potential retrosynthetic analysis could disconnect the molecule into benzylhydrazine (B1204620) and a suitable three-carbon synthon already containing the methylamino group at the appropriate position. The development of novel reagents and catalysts will be crucial in achieving high regioselectivity and yield.
Table 1: Comparison of Potential Synthetic Approaches for 1-benzyl-4-(methylamino)pyrazole
| Synthetic Strategy | Potential Advantages | Potential Challenges |
| Classical Condensation | Well-established methodology. | May require harsh conditions and produce byproducts. |
| Multi-component Reaction | High atom economy, operational simplicity. | Optimization of reaction conditions can be complex. |
| Catalytic Cross-Coupling | High functional group tolerance and selectivity. | Catalyst cost and removal can be a concern. |
| Flow Chemistry Synthesis | Improved safety, scalability, and reproducibility. | Requires specialized equipment. |
Exploration of Pyrazole, 1-benzyl-4-(methylamino)- as a Precursor for Complex Chemical Architectures
The functional groups present in Pyrazole, 1-benzyl-4-(methylamino)- —the secondary amine and the reactive positions on the pyrazole ring—make it a valuable precursor for the synthesis of more complex chemical architectures. The amino group can be readily functionalized through acylation, alkylation, or arylation to introduce a wide range of substituents, thereby modulating the molecule's properties.
Furthermore, the pyrazole ring itself can undergo various transformations. For example, the C-H bonds on the pyrazole ring can be functionalized through directed metallation or C-H activation strategies, allowing for the introduction of additional substituents. The pyrazole nitrogen atoms can also participate in the formation of coordination complexes with various metals.
Table 2: Potential Complex Architectures Derived from 1-benzyl-4-(methylamino)pyrazole
| Derivative Class | Synthetic Transformation | Potential Applications |
| N-Acylated Derivatives | Reaction with acyl chlorides or anhydrides. | Modulation of electronic and steric properties. |
| Fused Pyrazolopyrimidines | Condensation with β-diketones or related synthons. | Biologically active scaffolds. |
| Fused Pyrazolopyridines | Reaction with α,β-unsaturated carbonyl compounds. | Novel chromophores or materials. |
| Organometallic Complexes | Coordination to transition metals. | Catalysis or materials science. |
Application of Advanced Spectroscopic Techniques for Dynamic Studies
While basic spectroscopic data for Pyrazole, 1-benzyl-4-(methylamino)- can be predicted, a thorough characterization using advanced spectroscopic techniques would provide deeper insights into its structural and dynamic properties. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques such as COSY, HSQC, and HMBC, would be essential for unambiguous assignment of all proton and carbon signals. For a related compound, 1-benzyl-3-phenyl-5-(phenylamino)-1H-pyrazole-4-carbonitrile, detailed 1H and 13C NMR data have been reported, providing a reference for the expected chemical shifts. nih.gov
Advanced NMR techniques could also be employed to study dynamic processes, such as rotational barriers around the C-N bond of the methylamino group or the N-benzyl bond. Variable temperature NMR studies could provide information on conformational changes and intermolecular interactions.
Mass spectrometry (MS) is another critical tool for characterization. High-resolution mass spectrometry (HRMS) would confirm the elemental composition of the molecule with high accuracy. Tandem mass spectrometry (MS/MS) experiments could be used to elucidate fragmentation pathways, which can be valuable for the identification of related compounds in complex mixtures. Predicted collision cross section (CCS) values for the protonated molecule [M+H]+ of a similar compound, 1-benzyl-N,N-dimethylpyrazol-4-amine, suggest how ion mobility mass spectrometry could be used for its characterization. uni.lu
Table 3: Spectroscopic Data for the Related Compound 1-benzyl-3,5-dimethyl-1H-pyrazole rsc.org
| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | |||
| Aromatic H | 7.28-7.15 | m | |
| Aromatic H | 7.02 | d | 7.32 |
| Pyrazole H | 5.85 | s | |
| Benzyl (B1604629) CH₂ | 5.14 | s | |
| Methyl CH₃ | 2.22 | s | |
| Methyl CH₃ | 2.11 | s | |
| ¹³C NMR | |||
| Aromatic/Pyrazole C | 147.2, 138.9, 137.2, 128.9, 127.5, 126.5, 105.7 | ||
| Benzyl CH₂ | 52.5 | ||
| Methyl CH₃ | 13.5, 11.3 |
Integration of Machine Learning and Artificial Intelligence for Synthetic Route Design and Property Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. nih.gov For a molecule like Pyrazole, 1-benzyl-4-(methylamino)- , these computational tools offer significant potential.
Furthermore, machine learning models can be trained to predict various physicochemical and biological properties of molecules based on their structure. For Pyrazole, 1-benzyl-4-(methylamino)- and its derivatives, ML models could predict properties such as solubility, lipophilicity, and potential biological activities. mdpi.com This predictive capability would allow for the in silico screening of virtual libraries of related compounds, prioritizing the synthesis of those with the most promising properties.
Table 4: Applications of AI and Machine Learning in the Study of 1-benzyl-4-(methylamino)pyrazole
| Application | AI/ML Tool | Potential Outcome |
| Synthetic Route Design | Retrosynthesis Prediction Software | Identification of novel and efficient synthetic pathways. nih.gov |
| Reaction Optimization | Bayesian Optimization Algorithms | Rapid optimization of reaction conditions (e.g., temperature, catalyst loading). |
| Property Prediction | Quantitative Structure-Activity Relationship (QSAR) Models | In silico prediction of physicochemical and biological properties. mdpi.com |
| Novel Analogue Generation | Generative Adversarial Networks (GANs) | Design of new molecules with desired properties. |
Q & A
Q. What are the optimized synthetic routes for 1-benzyl-4-(methylamino)pyrazole, and how can reaction conditions be tailored to improve yield?
The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters or via palladium-catalyzed cross-coupling reactions. For example, refluxing substituted benzaldehydes with aminotriazoles in ethanol/acetic acid under controlled conditions yields pyrazole derivatives . Optimization includes adjusting solvent polarity (e.g., DMSO for polar intermediates), catalyst loading (e.g., Pd(0) for C-H activation), and reaction time (2–24 hours) to minimize side products . Recrystallization in ethyl acetate is critical for purity .
Q. Which spectroscopic techniques are most reliable for characterizing 1-benzyl-4-(methylamino)pyrazole derivatives?
1H/13C NMR is essential for confirming substitution patterns (e.g., benzyl protons at δ 5.53 ppm as singlet ). FTIR identifies functional groups like N-H stretches (~3300 cm⁻¹ for methylamino) and aromatic C=C (~1600 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular formulae, while X-ray crystallography resolves regioselectivity in complex derivatives (e.g., ORTEP diagrams for aryl-substituted analogs) .
Q. How can researchers resolve contradictions in biological activity data across structurally similar pyrazole derivatives?
Discrepancies often arise from substituent positioning. For instance, electron-withdrawing groups at the 4-position enhance antimicrobial activity, while bulky substituents reduce solubility, affecting bioavailability . Methodological solutions include:
- Systematic SAR studies with controlled substituent variation.
- Standardized in vitro assays (e.g., MIC values for antimicrobial screening) .
- Computational docking to compare binding affinities across analogs .
Advanced Research Questions
Q. What mechanistic insights explain divergent regioselectivity in Pd-catalyzed β-C–H arylation of 1-benzylpyrazoles?
DFT studies reveal that regioselectivity depends on solvent polarity and transition-state stabilization. In DMA, β-C–H activation is favored due to lower activation energy (ΔG‡ ≈ 24 kcal/mol), whereas ethoxyethanol stabilizes γ-C–H pathways via hydrogen bonding . Catalyst choice (e.g., Pd(OAc)₂ vs. Ru complexes) and directing groups (e.g., methylamino) also modulate site selectivity .
Q. How can computational methods guide the design of 1-benzyl-4-(methylamino)pyrazole derivatives with enhanced bioactivity?
Density Functional Theory (DFT) predicts electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. Molecular dynamics simulations assess binding stability to targets like COX-2 or fungal CYP51. For example, methylamino groups enhance electron density at N4, improving hydrogen bonding with enzyme active sites . QSAR models correlate logP values with membrane permeability .
Q. What strategies mitigate challenges in synthesizing spirocyclic or fused pyrazole derivatives from 1-benzyl-4-(methylamino)pyrazole?
Key approaches include:
- Redox-neutral cascade cyclizations using hydride transfer catalysts (e.g., Ru complexes) to form spiroindoline-diones .
- [3+2] Cycloadditions with benzyne intermediates for benzocyclic sulfoximines .
- Protecting the methylamino group with Boc-anhydride to prevent side reactions during ring formation .
Q. How do structural modifications at the 4-position affect catalytic activity in pyrazole-based ligand systems?
Replacing methylamino with bulkier groups (e.g., pyrrolidinyl) alters steric and electronic profiles, impacting metal coordination. For example, 1-benzyl-4-(pyrrolidin-1-yl)pyrazole shows higher catalytic efficiency in Cu-mediated oxidations due to improved chelation stability . XPS and cyclic voltammetry quantify metal-ligand binding strength .
Q. What are the limitations of current in vitro models for evaluating the pharmacokinetics of pyrazole derivatives?
While in vitro assays (e.g., microsomal stability tests) predict metabolic pathways, they often fail to account for:
- Blood-brain barrier penetration (critical for CNS-targeted drugs).
- Prodrug activation mechanisms.
Solutions include parallel artificial membrane permeability assays (PAMPA) and 3D organoid models .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
